molecular formula C10H6O4 B181612 Coumarin-3-carboxylic acid CAS No. 531-81-7

Coumarin-3-carboxylic acid

Cat. No. B181612
CAS RN: 531-81-7
M. Wt: 190.15 g/mol
InChI Key: ACMLKANOGIVEPB-UHFFFAOYSA-N
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Description

Coumarin-3-carboxylic acid (C3CA) is a compound with the formula C10H6O4 . It is used as a pharmaceutical intermediate . It is a member of coumarins .


Synthesis Analysis

C3CA can be synthesized through various methods. One method involves the synthesis of a cocrystal of C3CA with thiourea using the neat grinding method . Other methods include a catalyst-based, catalyst-free, Michael addition, cyclo addition, three components, oxidative, and photocatalytic system involving the decarboxylation process .


Molecular Structure Analysis

The molecular weight of C3CA is 190.1522 . The IUPAC Standard InChI is InChI=1S/C10H6O4/c11-9(12)7-5-6-3-1-2-4-8(6)14-10(7)13/h1-5H,(H,11,12) .


Chemical Reactions Analysis

C3CA undergoes complex multistep photochemical transformations, strongly dependent on the solvent properties and oxygen content . The reaction intermediates undergo further (photo)chemical reactions . The decarboxylative technique has been extensively investigated, due to its ability to increase the reactivity of the substrate .


Physical And Chemical Properties Analysis

C3CA is a heterocyclic compound that contains oxygen in its structure . The degree of crystallinity of the complexes changes when compared with the precursor, 3-carboxy-coumarin acid, and the degree of crystallinity depends on the nature of the metal ion attached to coumarin .

Scientific Research Applications

1. Medicinal Chemistry

  • Summary of Application : Coumarins, including Coumarin-3-carboxylic acid, have a multifaceted chemical and pharmacological potential, making them significant as versatile natural derivatives in medicinal chemistry . They exhibit promising applications in numerous fields of medicinal chemistry, such as neurodegenerative diseases, cancer, and inflammation .
  • Methods of Application : The synthesis and functionalization of coumarins have advanced with innovative strategies, enabling the incorporation of diverse functional fragments or the construction of supplementary cyclic architectures . This enhances the biological and physico-chemical properties of the compounds obtained .
  • Results or Outcomes : The unique chemical structure of coumarin facilitates binding to various targets through hydrophobic interactions, pi-stacking, hydrogen bonding, and dipole-dipole interactions . Several coumarin derivatives have been approved by the FDA for clinical usage .

2. Photopolymerization

  • Summary of Application : Coumarin-3-carboxylic acid derivatives can be used as high-performance photoinitiators for free radical photopolymerization (FRP) of meth(acrylate) functions under visible light irradiation .
  • Methods of Application : These compounds show a very high initiation capacity and very good polymerization profiles using two and three-component photoinitiating systems based on coum/iodonium salt and coum/iodonium salt/amine .
  • Results or Outcomes : These compounds were also tested in direct laser write experiments (3D printing). The synthesis of photocomposites based on glass fiber or carbon fiber using an LED conveyor at 385 nm was also examined .

3. Anticancer Activity

  • Summary of Application : Coumarin-based compounds, including 8-methoxycoumarin-3-carboxamides, are known for their potent anticancer properties .
  • Methods of Application : The study involved designing and synthesizing a novel category of 8-methoxycoumarin-3-carboxamides .
  • Results or Outcomes : The aim was to investigate their antiproliferative activity against liver cancer cells .

Safety And Hazards

C3CA is classified as Acute toxicity, Oral (Category 3), H301 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is toxic if swallowed . It is advised to avoid contact with skin and eyes, and not to eat, drink, or smoke when using this product .

Future Directions

The carboxylic acid group in coumarin has emerged as a flexible functionality facilitating the construction of coumarin-containing building blocks, emphasizing the decarboxylative strategy . The current review shows the successive modifications in the decarboxylative synthesis of C3CA with various optimizing parameters .

properties

IUPAC Name

2-oxochromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H6O4/c11-9(12)7-5-6-3-1-2-4-8(6)14-10(7)13/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACMLKANOGIVEPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70201183
Record name Coumarin-3-carboxylic acid
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Molecular Weight

190.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Coumarin-3-carboxylic acid

CAS RN

531-81-7
Record name Coumarin-3-carboxylic acid
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Record name Coumarin-3-carboxylic acid
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Record name Coumarin-3-carboxylic acid
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Record name Coumarin-3-carboxylic acid
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Record name Coumarin-3-carboxylic acid
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Record name 2-oxo-2H-chromene-3-carboxylic acid
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Record name COUMARIN-3-CARBOXYLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,700
Citations
Y Manevich, KD Held, JE Biaglow - Radiation research, 1997 - meridian.allenpress.com
… Coumarin-3-carboxylic acid (3-CCA) was used as a detector for hydroxyl radicals ('OH) in … identical to those of an authentic 7-hydroxycoumarin-3-carboxylic acid (7-OHCCA). The pH-…
Number of citations: 0 meridian.allenpress.com
M Náfrádi, L Farkas, T Alapi, K Hernádi… - Radiation Physics and …, 2020 - Elsevier
Transformation of coumarin (COU) and coumarin-3-carboxylic acid (3-CCA), the formation of their fluorescent hydroxylated products, (7-hydroxy-coumarin (7-HO-COU) and 7-hydroxy-3-…
Number of citations: 0 www.sciencedirect.com
AJ Dobson, RE Gerkin - Acta Crystallographica Section C: Crystal …, 1996 - scripts.iucr.org
In the structure of the title compound, C10H6O4, there is a single intramolecular hydrogen bond. In addition, there are a number of significant intermolecular CH⋯O attractive interactions…
Number of citations: 0 scripts.iucr.org
B Thati, A Noble, BS Creaven, M Walsh, M McCann… - 2007 - Elsevier
… All rAbstract The chemotherapeutic potential of coumarin-3-carboxylic acid (C-3-COOH) … hydroxylated coumarin-3-carboxylic acid ligands, namely 6-hydroxy-coumarin-3-carboxylic acid …
Number of citations: 0 www.sciencedirect.com
T Mihaylov, N Trendafilova, I Kostova, I Georgieva… - Chemical Physics, 2006 - Elsevier
… Coumarin-3-carboxylic acid (HCCA) has previously been used as a ligand in complexation reactions with Cu(II) [13] and Sn [14], [15] and series of lanthanide cations (Dy(III), Er(III), Eu(…
Number of citations: 0 www.sciencedirect.com
I Kostova, G Momekov, P Stancheva - Metal-based drugs, 2007 - downloads.hindawi.com
… lanthanide coordination compounds of coumarin-3-carboxylic acid derivatives, in line with … In our hands, the samarium(III) complex of coumarin-3-carboxylic acid proved to be the most …
Number of citations: 0 downloads.hindawi.com
H Ji, Y Tan, N Gan, J Zhang, S Li, X Zheng… - Bioorganic & Medicinal …, 2021 - Elsevier
… , we focused on the coumarin-3-carboxylic acid derivatives with changes to substituents at C-3 … Herein, we report the synthesis of these coumarin-3-carboxylic acid derivatives and their …
Number of citations: 0 www.sciencedirect.com
G Ramakrishna, HN Ghosh - The Journal of Physical Chemistry A, 2002 - ACS Publications
Electron injection and back-electron-transfer dynamics of 7-diethyl amino coumarin 3-carboxylic acid (D-1421) and coumarin 343 (C-343) dyes adsorbed on TiO 2 nanoparticles have …
Number of citations: 0 pubs.acs.org
I Georgieva, N Trendafilova, W Kiefer, VK Rastogi… - Vibrational …, 2007 - Elsevier
… Coumarin-3-carboxylic acid has been reported as a detector of hydroxyl radical generated chemically or by gamma radiation [22]. The HCCA has previously been used as a ligand in …
Number of citations: 0 www.sciencedirect.com
MW Irvine, BM Costa, A Volianskis, G Fang… - Neurochemistry …, 2012 - Elsevier
… A series of coumarin-3-carboxylic acid derivatives were evaluated for their ability to inhibit … The parent compound of the series, coumarin-3-carboxylic acid (UBP649) displayed very …
Number of citations: 0 www.sciencedirect.com

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